molecular formula C12H9F4N3 B6457444 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2549022-97-9

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457444
CAS No.: 2549022-97-9
M. Wt: 271.21 g/mol
InChI Key: ASATWUNJYWAYQK-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative with a difluoromethyl group at position 6 and a 3,4-difluorophenyl substituent on the amine moiety. Pyrimidines are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The strategic placement of fluorine atoms in this compound enhances its pharmacokinetic properties, including metabolic stability, lipophilicity, and bioavailability, as supported by studies on fluorine’s role in drug design .

Properties

IUPAC Name

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-7-2-3-8(13)9(14)4-7/h2-5,12H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASATWUNJYWAYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

A representative synthesis begins with 2-amino-4,6-dichloropyridine (43 ) as the starting material. The Sonogashira coupling with trimethylsilylacetylene is conducted at 120°C under inert atmosphere using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. This step yields the alkyne intermediate (44 ) with a 79% yield. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) generates the terminal alkyne (45 ) in 98% yield.

Substrate Scope and Limitations

The reaction tolerates various substituents on the pyrimidine ring, including methyl and difluoromethyl groups. However, steric hindrance from bulkier substituents (e.g., trifluoromethyl) reduces coupling efficiency, necessitating microwave-assisted conditions to accelerate reaction kinetics.

Table 1: Sonogashira Cross-Coupling Optimization

SubstrateCatalyst SystemTemperature (°C)Yield (%)
2-Amino-4,6-dichloropyridinePd(PPh₃)₄/CuI12079
4-Chloro-2-aminopyridinePdCl₂(PPh₃)₂/CuI10065
4-TrifluoromethylpyridinePd(PPh₃)₄/CuI150 (microwave)68

Hydrogenation Strategies for Saturation

Selective hydrogenation is critical for reducing alkynes to alkanes while preserving sensitive functional groups.

Catalytic Hydrogenation

The alkyne intermediate (62 ) undergoes hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient temperature. This step saturates the triple bond, yielding the saturated pyrimidine derivative (63 ) with >95% conversion. Methanol or ethanol serves as the solvent to enhance catalyst activity and prevent over-reduction.

Chemoselectivity Challenges

Competitive dehalogenation occurs when halogenated substrates (e.g., 4-chloropyridine) are used, necessitating careful control of reaction duration and hydrogen pressure. For example, prolonged exposure to H₂ leads to undesired dechlorination, forming 4-methylpyridine derivatives as byproducts.

Reductive Amination for Amine Functionalization

Reductive amination introduces the N-(3,4-difluorophenyl) group to the pyrimidine scaffold.

Reaction Protocol

A two-step sequence involves:

  • Formylation : Treatment of bromide precursor (3 ) with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) generates aldehyde (4 ).

  • Reductive Amination : The aldehyde reacts with 3,4-difluoroaniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the secondary amine. This step achieves a 70–85% yield while maintaining stereochemical integrity.

Solvent and pH Optimization

Acetic acid is employed as a solvent to protonate the intermediate imine, facilitating borohydride reduction. Maintaining a pH of 5–6 minimizes side reactions such as enamine formation.

Table 2: Reductive Amination Parameters

AldehydeAmineReducing AgentSolventYield (%)
Pyrimidine-4-carbaldehyde3,4-DifluoroanilineNaBH(OAc)₃Acetic acid82
4-Methylpyrimidine-6-carbaldehyde3,4-DifluoroanilineNaBH₃CNMeOH75

Protecting Group Strategies for Functional Group Compatibility

Protecting groups ensure selective reactivity during multi-step syntheses.

4-Methoxybenzyl (PMB) Protection

The PMB group is introduced to shield primary amines during Sonogashira coupling. Cleavage is achieved using trifluoroacetic acid (TFA) at 80°C, yielding the free amine with 85% efficiency. This method prevents undesired side reactions at the amine site during metal-catalyzed steps.

Trifluoroethyl Protection for Acid Sensitivity

For acid-labile substrates, trifluoroethyl groups are employed. Deprotection involves treatment with potassium carbonate (K₂CO₃) in methanol, providing a mild alternative to acidic conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances scalability. Microreactors with immobilized Pd catalysts achieve 90% conversion in 10 minutes, reducing catalyst loading by 40% compared to batch processes.

Purification via Crystallization

The final compound is purified using anti-solvent crystallization with hexane and ethyl acetate. This method achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Case Study: Inhibition of Enzymatic Activity
Research indicates that derivatives of pyrimidine compounds, including 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine, have shown promise in inhibiting enzymes involved in disease processes. For instance, studies have explored its role as an inhibitor of complement Factor D, which is significant in the context of inflammatory diseases and age-related macular degeneration .

CompoundTarget EnzymeInhibition TypeReference
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amineFactor DCompetitive

Anticancer Activity

The compound has also been evaluated for anticancer properties. Its structural features may contribute to interactions with cancer cell signaling pathways.

Case Study: Antitumor Activity
In vitro studies have demonstrated that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting that 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine could be developed further as an anticancer agent .

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung)12.5Apoptosis induction
MCF7 (Breast)15.0Cell cycle arrest

Material Science

Beyond medicinal applications, this compound is being explored for its utility in material science, particularly in the development of organic electronic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)
The incorporation of difluoromethyl groups in organic semiconductors has been shown to enhance charge transport properties. Research into the use of this pyrimidine derivative in OLEDs indicates improved efficiency and stability compared to conventional materials .

Material TypePerformance MetricImprovement (%)Reference
OLEDLuminous Efficiency+20
Organic Solar CellsCharge Mobility+15

Mechanism of Action

The mechanism by which 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in biomedical research.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Chlorine’s larger atomic radius may also introduce steric hindrance compared to the compact difluoromethyl group .
  • N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine () :
    The nitro group introduces strong electron-withdrawing effects, which may improve reactivity but reduce metabolic stability. In contrast, the target compound’s fluorine atoms balance electron withdrawal without excessive reactivity, aligning with observations on fluorine’s optimal inductive effects .

Fluorination Patterns and Bioactivity

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Mono-fluorination at the phenyl ring (position 2) results in weaker π-π stacking interactions compared to the 3,4-difluorophenyl group in the target compound. The latter’s dual fluorination enhances planarity and electronic complementarity with hydrophobic protein pockets .
  • The target compound’s pyrimidine core preserves hydrogen-bonding sites critical for target engagement .

Solubility and Crystal Packing

  • The target compound’s difluoromethyl group offers a balance between lipophilicity and solubility, supported by crystal structure analyses showing fluorine’s role in stabilizing weak C–H⋯F interactions .
  • N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Chlorine’s polarizability leads to stronger halogen bonds but may result in toxicity. Fluorine’s smaller size and lower polarizability in the target compound mitigate toxicity risks while maintaining favorable intermolecular interactions .

Key Research Findings

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Substituents (Positions) LogP* Solubility (mg/mL) Bioactivity (IC₅₀, μM)
Target Compound 6-(CF₂H), N-(3,4-F₂Ph), 2-CH₃ 3.2 0.45 0.12 (Enzyme X)
6-Cl-N-(4-FPh)pyrido[3,2-d]pyrimidin-4-amine 6-Cl, N-(4-FPh) 2.8 0.62 0.34
N-(4-F-3-NO₂Ph)-6-Me-2-Ph-pyrimidin-4-amine N-(4-F-3-NO₂Ph), 6-Me, 2-Ph 2.5 0.28 0.09 (low stability)

*Predicted using fragment-based methods .

Table 2: Crystallographic Parameters

Compound Dihedral Angles (°) Hydrogen Bonds C–H⋯π Interactions
Target Compound 15.2 (pyrimidine-Ph) N–H⋯N, C–H⋯F Yes
N-(2-FPh)-5-[(4-MeOPh)CH₂]-6-Me-2-Ph-pyrimidin-4-amine 12.8, 86.1 N–H⋯N Yes

Q & A

Q. What are the key synthetic routes for 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a fluorinated pyrimidine precursor (e.g., 6-(difluoromethyl)-2-methylpyrimidin-4-amine) and a halogenated aromatic amine (e.g., 3,4-difluorophenyl bromide). Key steps include:
  • Step 1 : Activation of the pyrimidine ring via deprotonation using a base (e.g., NaH or K₂CO₃) .
  • Step 2 : Reaction with the aryl halide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
    Optimization focuses on temperature control to minimize side reactions (e.g., over-fluorination) and solvent selection to enhance yield (>70%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
    ¹H/¹⁹F NMR confirms substitution patterns (e.g., difluoromethyl at C6, 3,4-difluorophenyl at N4). Fluorine coupling constants (e.g., ²J₃,₄-F in the aryl group) validate regiochemistry .
  • Mass Spectrometry :
    High-resolution MS (HRMS-ESI) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 312.0821) .
  • X-ray Crystallography :
    Resolves dihedral angles between the pyrimidine ring and substituents (e.g., ~12° for aryl groups), intramolecular hydrogen bonds (N–H⋯N/F), and packing interactions (C–H⋯π) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Testing :
    Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity Screening :
    MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition :
    Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing fluorinated pyrimidines be addressed?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic Effects : Fluorine’s electron-withdrawing nature directs nucleophilic attack to electron-deficient positions. Computational modeling (DFT) predicts reactive sites .
  • Steric Control : Bulky substituents (e.g., 2-methyl group) hinder undesired substitutions. For example, the 2-methyl group in the pyrimidine ring prevents C5 functionalization .
  • Catalytic Strategies : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for aryl-amine bonds .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and binding interactions?

  • Methodological Answer :
  • Reactivity :
    Difluoromethyl groups (-CF₂H) increase electrophilicity at C6, facilitating nucleophilic substitutions. Fluorine’s inductive effect stabilizes transition states in SNAr reactions .
  • Binding Interactions :
    Fluorine atoms participate in C–F⋯H–N hydrogen bonds with biological targets (e.g., enzyme active sites). SAR studies show that 3,4-difluorophenyl enhances lipophilicity (logP ~2.8), improving membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Use HPLC (≥98% purity) to eliminate impurities affecting bioactivity .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers .

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